

A Comprehensive Spectroscopic and Analytical Guide to 5-Aminoindole Hydrochloride

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Compound of Interest

Compound Name: *5-Aminoindole hydrochloride*

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This technical guide provides an in-depth exploration of the spectroscopic properties of **5-Aminoindole hydrochloride** (CAS No: 65795-92-8), a crucial heterocyclic amine building block in medicinal chemistry and drug development.^{[1][2]} As a key intermediate for synthesizing compounds targeting a range of therapeutic areas—from oncology to infectious diseases—rigorous analytical characterization is paramount to ensure identity, purity, and quality.^[2] This document moves beyond a simple recitation of data, offering a holistic view grounded in the principles of each analytical technique and providing field-proven methodologies for its characterization.

The protocols and interpretations herein are designed to be self-validating, empowering researchers, scientists, and drug development professionals to confidently identify and qualify this essential reagent.

Molecular Structure and Physicochemical Properties

5-Aminoindole hydrochloride is the salt form of 1H-indol-5-amine.^[3] The core structure consists of a bicyclic system with a fused benzene and pyrrole ring, with an amino group substituted at the C5 position of the benzene ring. The hydrochloride salt form enhances stability and aqueous solubility.

Caption: Structure of **5-Aminoindole hydrochloride**.

Table 1: Physicochemical Properties of **5-Aminoindole Hydrochloride**

Property	Value	Source
IUPAC Name	1H-indol-5-amine;hydrochloride	[3]
CAS Number	65795-92-8 (hydrochloride) / 5192-03-0 (free base)	[2][4]
Molecular Formula	C ₈ H ₉ ClN ₂	[5]
Molecular Weight	168.62 g/mol	[5]
Appearance	Crystals	[2]
Melting Point	131-133 °C (decomposes)	[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for unambiguous structure elucidation. For **5-Aminoindole hydrochloride**, a deuterated polar solvent such as DMSO-d₆ or D₂O is recommended due to the salt's ionic nature.[6]

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment, connectivity, and number of different protons in the molecule. The electron-donating amino group significantly influences the chemical shifts of the aromatic protons, causing them to appear at relatively lower ppm values compared to unsubstituted indole.

Table 2: Predicted ¹H NMR Chemical Shifts and Assignments (400 MHz, DMSO-d₆)

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (N-H)	~11.0	broad singlet	-
H-3	~6.3	doublet of doublets	J = 3.1, 0.9 Hz
H-2	~7.2	triplet	J = 2.8 Hz
H-7	~7.3	doublet	J = 8.5 Hz
H-4	~7.1	doublet	J = 2.1 Hz
H-6	~6.8	doublet of doublets	J = 8.5, 2.1 Hz
NH ₃ ⁺	~9.5	broad singlet	-

Note: Data is synthesized from typical indole spectra and substituent effects. Actual values may vary slightly. Spectra for the free base are available from various sources.[\[7\]](#)[\[8\]](#)

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of **5-Aminoindole hydrochloride** and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Transfer the solution to a 5 mm NMR tube.
- Data Acquisition: Record the spectrum on a 400 MHz (or higher) NMR spectrometer at 298 K.[\[6\]](#) Acquire at least 16 scans.
- Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

¹³C NMR Spectroscopy

Carbon NMR complements the proton data by defining the carbon skeleton of the molecule.

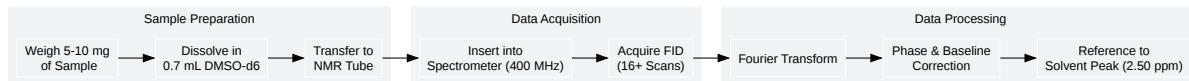
Table 3: Predicted ¹³C NMR Chemical Shifts and Assignments (100 MHz, DMSO-d₆)

Carbon Assignment	Chemical Shift (δ , ppm)
C-2	~125.0
C-3	~101.5
C-3a	~128.0
C-4	~115.0
C-5	~140.0
C-6	~112.0
C-7	~111.0
C-7a	~132.0

Note: Data is synthesized based on available spectra for the free base and known substituent effects.[\[9\]](#)[\[10\]](#)

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis.
- Instrumentation: Utilize a 100 MHz (or corresponding field for the proton spectrometer) NMR instrument.
- Data Acquisition: Acquire the spectrum using a standard pulse program with proton decoupling. A sufficient number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ^{13}C .
- Processing: Process the data similarly to the ^1H NMR spectrum. Reference the spectrum to the DMSO- d_6 solvent peak at 39.52 ppm.



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Caption: General workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum of **5-Aminoindole hydrochloride** is characterized by vibrations corresponding to the N-H bonds of the indole ring and the ammonium salt, aromatic C-H bonds, and the C=C bonds of the aromatic system.

Table 4: Key IR Absorption Bands and Functional Group Assignments

Frequency Range (cm ⁻¹)	Vibration Type	Functional Group
3200 - 3500	N-H Stretch	Indole N-H
2800 - 3100	N-H Stretch	Ammonium (NH ₃ ⁺)
3000 - 3100	C-H Stretch	Aromatic C-H
1600 - 1650	N-H Bend	Amino N-H
1450 - 1600	C=C Stretch	Aromatic Ring

Note: Data synthesized from a study on 5-aminoindole and general IR correlation tables.[\[11\]](#) [\[12\]](#)

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and performing a background scan.
- Sample Application: Place a small amount of the crystalline **5-Aminoindole hydrochloride** powder directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans in the range of 4000-400 cm⁻¹.[\[11\]](#)

- Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. No further processing is usually required.

Mass Spectrometry (MS)

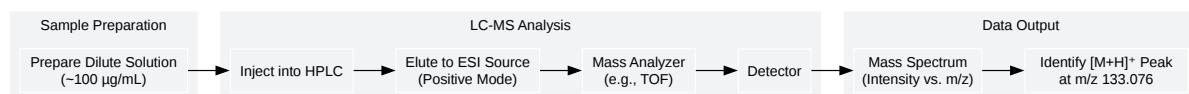
Mass spectrometry provides information about the mass and, by extension, the molecular formula of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, ionic compounds like **5-Aminoindole hydrochloride**.

Expected Results (Positive Ion Mode ESI-MS) The primary ion observed will be the protonated molecule of the free base, $[M+H]^+$.

- Molecular Formula (Free Base): $C_8H_8N_2$ [\[13\]](#)
- Exact Mass (Free Base): 132.069 g/mol [\[14\]](#)
- Expected m/z for $[M+H]^+$: 133.076

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

- Sample Preparation: Prepare a dilute solution of the sample (~100 μ g/mL) in a suitable solvent mixture like 50:50 acetonitrile/water.
- Chromatography (Optional but Recommended): Inject the sample onto an HPLC system, often using a mixed-mode or reversed-phase column, to ensure purity before introduction to the mass spectrometer.[\[1\]](#)[\[15\]](#)
- Ionization: Introduce the eluent into an ESI source operating in positive ion mode. Key parameters to optimize include capillary voltage, cone voltage, and desolvation gas temperature and flow.
- Mass Analysis: Scan a mass range appropriate for the expected ion (e.g., m/z 50-500) using a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
- Data Interpretation: Identify the peak corresponding to the calculated m/z for the protonated molecule.



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Caption: General workflow for LC-MS analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule, corresponding to electronic transitions between energy levels. The indole ring system possesses a characteristic UV absorbance profile.

Expected Results The UV spectrum of 5-aminoindole in a polar solvent is expected to show strong absorption bands characteristic of the indole chromophore, with shifts influenced by the auxochromic amino group.

- λ_{max} : Expected around 270-300 nm.[15][16]

Experimental Protocol: UV-Vis Spectroscopy

- **Solvent Selection:** Choose a UV-transparent solvent in which the compound is soluble, such as ethanol or water.[17]
- **Sample Preparation:** Prepare a dilute solution of **5-Aminoindole hydrochloride** of a known concentration (e.g., 10 µg/mL).
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.
- **Data Acquisition:** Scan the wavelength range from approximately 400 nm down to 200 nm.
- **Data Analysis:** Identify the wavelength(s) of maximum absorbance (λ_{max}). The absorbance value can be used for quantitative analysis via the Beer-Lambert law if a calibration curve is prepared.

Safety and Handling

5-Aminoindole hydrochloride is considered a hazardous chemical and must be handled with appropriate precautions.[4][18]

- Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[3][18] Suspected of causing cancer.[3]
- Handling: Use only in a well-ventilated area or under a chemical fume hood.[5][18] Avoid generating dust.[18] Wash hands thoroughly after handling.[3]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[3][18] If dust is present, use an approved respirator.[4]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4] The material is hygroscopic; protect from moisture.[18]

Conclusion

The comprehensive spectroscopic analysis of **5-Aminoindole hydrochloride** using NMR, IR, MS, and UV-Vis spectroscopy provides a robust framework for its unequivocal identification and quality assessment. Each technique offers complementary information that, when synthesized, confirms the molecular structure and functional group composition. The methodologies detailed in this guide provide a reliable foundation for researchers in pharmaceutical and chemical development to ensure the integrity of this vital synthetic building block.

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